N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-4-phenylbutanamide
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Description
N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers aim to synthesize new heterocyclic compounds containing specific moieties that are suitable for use as antibacterial agents. By reacting precursors with active methylene compounds, a variety of derivatives including pyran, pyridine, and pyridazine can be produced. Such compounds, upon testing, have shown high antibacterial activities, indicating their potential as therapeutic agents (Azab, Youssef, & El‐Bordany, 2013).
Antimycobacterial Activity
In another study, spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrid compounds were synthesized through a regio- and stereoselective reaction. These compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, with some showing potency comparable to first-line anti-TB drugs like ethambutol. This highlights their potential application in tuberculosis treatment (Rajesh, Perumal, Menéndez, Yogeeswari, & Sriram, 2011).
Molecular Docking and Screening for Biological Activity
Novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards specific target proteins. The results revealed moderate to good binding energies, indicating potential therapeutic applications. Furthermore, these compounds exhibited antimicrobial and antioxidant activity, emphasizing their diverse biological relevance (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Properties
IUPAC Name |
N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(10-6-9-16-7-2-1-3-8-16)21-17-11-12-19(23-22-17)27-15-20(26)24-13-4-5-14-24/h1-3,7-8,11-12H,4-6,9-10,13-15H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDKKTSHAFVWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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